2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine
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Overview
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C₉H₁₆N₂. This compound is known for its unique structure, which includes a fused pyrimidine and diazepine ring system. It has a molecular weight of 152.2367 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diazabicyclo[5.4.0]undec-5-ene with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. Its unique structure allows it to interact with biological molecules, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: A similar bicyclic compound with a different ring structure.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with a different nitrogen positioning.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
915404-83-0 |
---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C8H15N3/c1-2-6-11-7-3-5-10-8(11)9-4-1/h1-7H2,(H,9,10) |
InChI Key |
JHVLQAGCPSFDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN=C2NC1 |
Origin of Product |
United States |
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